N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. This compound has attracted significant attention in recent years due to its potential therapeutic applications in various diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets, depending on their specific structural modifications .
Mode of Action
Compounds with the imidazo[1,2-a]pyridine core are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Imidazo[1,2-a]pyridines, in general, are known to interact with various biochemical pathways, depending on their specific structural features .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with a variety of biological effects, suggesting that this compound may have diverse cellular impacts .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide in lab experiments is its selectivity for the histamine H4 receptor. This allows researchers to study the specific effects of blocking the histamine H4 receptor without affecting other histamine receptors. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide. One area of research is the potential use of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in various disease settings. Finally, the development of more water-soluble formulations of this compound could improve its utility in lab experiments and clinical settings.
Méthodes De Synthèse
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide involves a multi-step process. The first step involves the synthesis of 2-amino-4,6-dimethylpyridine-3-carboxylic acid, which is then reacted with 2-chloro-5-nitrobenzaldehyde to form 2-(2-chloro-5-nitrophenyl)-4,6-dimethylpyridine-3-carboxylic acid. This compound is then reacted with 2-amino-3-(3-methylbutanamido)benzoic acid to form this compound.
Applications De Recherche Scientifique
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory and anti-allergic effects, making it a potential treatment for asthma, allergic rhinitis, and inflammatory bowel disease. Additionally, this compound has been shown to have analgesic effects, making it a potential treatment for pain.
Propriétés
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12(2)9-16(22)19-14-6-3-5-13(10-14)15-11-21-8-4-7-18-17(21)20-15/h3-8,10-12H,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGTUVIKSBTMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.